molecular formula C16H17NO3 B448517 N-(2,4-dimethoxyphenyl)-4-methylbenzamide CAS No. 329938-64-9

N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No. B448517
CAS RN: 329938-64-9
M. Wt: 271.31g/mol
InChI Key: AGWCBNJDPXUGEN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methylbenzamide, also known as DOM, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a potent hallucinogen and has been used as a recreational drug since the 1960s. However, DOM has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-4-methylbenzamide works by binding to the 5-HT2A receptor, which is a subtype of the serotonin receptor. This binding leads to the activation of the receptor, which in turn leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters play a key role in regulating mood, perception, and cognition.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It can also cause alterations in perception, mood, and cognition, including visual hallucinations, euphoria, and altered sense of time.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been used in laboratory experiments to study the effects of hallucinogens on the brain and behavior. One advantage of using N-(2,4-dimethoxyphenyl)-4-methylbenzamide in these experiments is that it is a potent and long-lasting hallucinogen, which allows researchers to study its effects over an extended period of time. However, one limitation of using N-(2,4-dimethoxyphenyl)-4-methylbenzamide is that it can produce unpredictable and potentially dangerous effects, particularly at high doses.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-methylbenzamide. One area of interest is the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-methylbenzamide in the treatment of psychiatric disorders. Another area of interest is the development of new drugs that are based on the chemical structure of N-(2,4-dimethoxyphenyl)-4-methylbenzamide, which may have improved therapeutic properties and fewer side effects. Additionally, further research is needed to better understand the mechanisms of action of N-(2,4-dimethoxyphenyl)-4-methylbenzamide and other hallucinogens, which may lead to the development of new treatments for a range of neurological and psychiatric disorders.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-methylbenzamide can be synthesized through a complex chemical process that involves the reaction of 2,4-dimethoxyphenylacetonitrile with methylamine, followed by reduction with lithium aluminum hydride. The resulting product is then acylated with benzoyl chloride to produce N-(2,4-dimethoxyphenyl)-4-methylbenzamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methylbenzamide has been used in scientific research to study its effects on the central nervous system. It has been shown to activate the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have also suggested that N-(2,4-dimethoxyphenyl)-4-methylbenzamide may have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(18)17-14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWCBNJDPXUGEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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